2-(Phenylacetyl)benzamide

Description

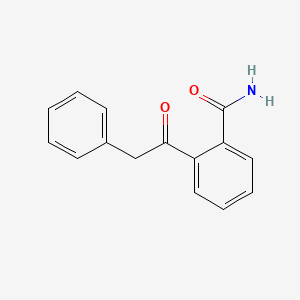

2-(Phenylacetyl)benzamide is a benzamide derivative characterized by a phenylacetyl group (-COCH2C6H5) attached to the benzene ring at the 2-position of the benzamide core (C6H5CONH2). Its molecular formula is C15H13NO2, with a molecular weight of 239.27 g/mol.

Properties

CAS No. |

5194-48-9 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-(2-phenylacetyl)benzamide |

InChI |

InChI=1S/C15H13NO2/c16-15(18)13-9-5-4-8-12(13)14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,18) |

InChI Key |

AGDFGKIEJNPPQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Preparation Methods

One-Pot Amidation Using Nitroalkane Precursors

Johnston et al. demonstrated a one-pot method for synthesizing phenylacetyl amides from nitroalkanes . Applied to 2-(phenylacetyl)benzamide, the protocol involves:

-

Reactants : 2-Nitrobenzamide and phenylacetyl nitroethane.

-

Reagents : DBTCE (dibromotetrafluoroethane), K₂CO₃, and N-iodosuccinimide (NIS) under oxygen .

-

Mechanism : Nitro-to-carbonyl conversion followed by amine coupling.

Typical Conditions :

Advantages :

-

Avoids isolation of intermediates.

-

Compatible with oxygen-sensitive substrates.

Challenges :

-

Requires specialized halonium reagents (NIS).

-

Moderate yields necessitate optimization.

Carbodiimide-Mediated Coupling

A PMC study synthesized phenylacetyl amides using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) . For this compound:

-

Activation : Phenylacetic acid is activated with EDCl/HOBt in anhydrous DMF.

-

Coupling : Reacted with 2-aminobenzamide at 0–5°C for 4 hours.

-

Purification : Column chromatography isolates the product.

Optimized Parameters :

Advantages :

-

High selectivity and reproducibility.

-

Scalable for industrial applications.

Drawbacks :

-

Costly coupling reagents.

-

Requires rigorous anhydrous conditions.

Acid Chloride Aminolysis

A classical approach involves reacting phenylacetyl chloride with 2-aminobenzamide:

-

Synthesis of Phenylacetyl Chloride :

-

Aminolysis :

-

Add 2-aminobenzamide dropwise to phenylacetyl chloride in THF.

-

Stir at reflux for 6 hours.

-

Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 60–70°C |

| Yield | 75–80% |

Advantages :

-

Straightforward and rapid.

-

No coupling agents required.

Challenges :

-

Exothermic reaction risks thermal degradation.

-

HCl byproduct necessitates neutralization.

Comparative Analysis of Methods

The table below evaluates key metrics across methodologies:

| Method | Yield (%) | Cost | Environmental Impact | Scalability |

|---|---|---|---|---|

| Aqueous Alkaline | >98 | Low | Low | High |

| One-Pot | ~70 | Medium | Moderate | Medium |

| EDCl/HOBt | 85–90 | High | High | Medium |

| Acid Chloride | 75–80 | Low | Moderate | High |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

2-(Phenylacetyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

2-(Phenylacetyl)benzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antioxidant activities.

Industry: It is used in the production of materials such as plastics and rubber.

Mechanism of Action

The mechanism of action of 2-(Phenylacetyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key structural features, molecular data, and applications of 2-(Phenylacetyl)benzamide and related compounds:

Detailed Comparative Analysis

Antioxidant Activity

- THHEB (C15H15NO5): Exhibits superior antioxidant activity compared to ascorbic acid, with IC50 values of 22.8 μM (DPPH) and 2.5 μM (superoxide radicals). Its hydroxyl-rich structure enhances radical scavenging .

- This compound: No direct data on antioxidant activity, but the phenylacetyl group may influence redox properties similar to other phenolic derivatives.

Antimicrobial and Anticancer Activity

- Procainamide : Primarily used as an antiarrhythmic agent, but its benzamide backbone is structurally analogous to antimicrobial compounds .

Q & A

Q. Example Workflow :

Data acquisition : Collect at 100 K to minimize thermal motion.

Structure solution : Use SHELXD for phase problem resolution .

Refinement : Apply anisotropic displacement parameters for non-H atoms .

Basic: What spectroscopic and chromatographic methods are optimal for purity analysis?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion confirmation (e.g., [M+H]⁺ for C₁₅H₁₃NO₂: expected m/z 240.10) .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) for rapid monitoring .

Table 2: HPLC conditions for benzamide analogs

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (5 µm) | Acetonitrile:H₂O (70:30) | 1 mL/min | 8.2 min |

Advanced: How can structure-activity relationships (SAR) for this compound be systematically studied?

Answer:

- Substitution patterns : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups at the phenyl ring to assess effects on bioactivity .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets (e.g., kinases or GPCRs) .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. Case Study :

- Fluoro-substituted analogs (e.g., 2-fluoro-N-[chromenyl]benzamide) showed enhanced kinase inhibition due to improved hydrophobic interactions .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from assay variability or impurity profiles . Mitigation strategies:

Q. Example :

- Discrepancies in antiproliferative activity of benzamide analogs were traced to differences in cell passage numbers .

Basic: What are the stability considerations for this compound in solution?

Answer:

Q. Stability Data (Analog) :

| Condition | Half-life (25°C) | Degradation Product |

|---|---|---|

| pH 7.4 (PBS) | 48 h | Benzoic acid |

| pH 2.0 (HCl) | 12 h | Phenylacetic acid |

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

Answer:

- ADME prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 interactions, and bioavailability .

- Metabolism : Simulate Phase I/II metabolism with GLORYx to identify potential toxic metabolites .

- Solubility : COSMO-RS for predicting solubility in biorelevant media (e.g., FaSSIF) .

Q. Example Output (SwissADME) :

| Parameter | Predicted Value |

|---|---|

| logP | 2.8 |

| CYP3A4 inhibitor | Yes (Ki = 4.5 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.